2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an imidazo[4,5-b]pyridine moiety fused with a thiazole ring, makes it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating . This method is known for producing the desired imidazopyridine derivatives in moderate to good yields. Industrial production methods often utilize solid support catalysts such as Al2O3 to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include α-bromocarbonyl compounds and 2-aminopyridine derivatives . The major products formed from these reactions are typically imidazo[4,5-b]pyridine derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent . In medicine, it has been investigated for its potential as a GABA A receptor positive allosteric modulator, proton pump inhibitor, and aromatase inhibitor . Additionally, it has applications in the industry as a catalyst for various chemical reactions .
Mechanism of Action
The mechanism of action of 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition . As a proton pump inhibitor, it blocks the H+/K+ ATPase enzyme, reducing gastric acid secretion . The compound’s ability to inhibit aromatase also makes it useful in the treatment of hormone-dependent cancers .
Comparison with Similar Compounds
Similar compounds to 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE include other imidazopyridine derivatives such as 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-1-(4-morpholinyl)ethanone . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. The unique combination of an imidazo[4,5-b]pyridine moiety with a thiazole ring in 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE distinguishes it from other related compounds and contributes to its diverse range of applications.
Properties
Molecular Formula |
C11H9N5OS2 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9N5OS2/c17-8(15-10-13-4-5-18-10)6-19-11-14-7-2-1-3-12-9(7)16-11/h1-5H,6H2,(H,12,14,16)(H,13,15,17) |
InChI Key |
OVATWVXDTLKPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)SCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.